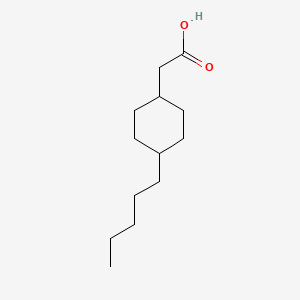

2-(4-pentylcyclohexyl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pentylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBNAJRQLNFGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395738 | |

| Record name | 2-(4-pentylcyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84219-03-4 | |

| Record name | 2-(4-pentylcyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Analogues of 2 4 Pentylcyclohexyl Acetic Acid: Synthesis and Structure Activity Relationships

Ester and Amide Derivatives

This section would have focused on the synthesis of ester and amide derivatives of 2-(4-pentylcyclohexyl)acetic acid. Esterification and amidation are fundamental reactions in organic synthesis, often employed to modify the physicochemical properties of a parent molecule.

Synthesis of Esters for Materials Science Applications

The synthesis of esters from this compound would likely involve standard esterification methods such as Fischer-Speier esterification with various alcohols in the presence of an acid catalyst, or reaction of the corresponding acyl chloride with alcohols. In the context of materials science, particularly for applications like liquid crystals, the choice of the alcohol component is crucial as it significantly influences the mesomorphic properties of the resulting ester. The long alkyl chain and the cyclohexyl ring of the parent acid suggest that its esters could exhibit interesting liquid crystalline behaviors. Research in this area would typically involve the synthesis of a homologous series of esters with varying alcohol chain lengths and the characterization of their phase transitions and optical properties.

Synthesis of Amides and Related Nitrogenous Derivatives

The synthesis of amides from this compound would generally proceed via the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. The structure of the amine would be varied to explore structure-activity relationships for potential biological or material applications. The resulting amides' properties, such as their thermal stability, hydrogen bonding capabilities, and biological activity, would be investigated.

Halogenated Derivatives and Halide Intermediates

This subsection would have described the synthesis of halogenated derivatives of this compound. Halogenation can occur at various positions on the cyclohexyl ring or the pentyl chain, depending on the reaction conditions and the halogenating agent used. For instance, free-radical halogenation could introduce halogens onto the alkyl chain, while other methods might be employed for the cyclohexane (B81311) ring. The synthesis of acyl halides (e.g., acyl chlorides or bromides) from the carboxylic acid would also be discussed as these are important intermediates for the synthesis of esters and amides.

Phenol (B47542) and Phenoxy-Substituted Derivatives

Information on the synthesis of derivatives where a phenol or phenoxy group is incorporated would have been presented here. This could involve, for example, the esterification of this compound with a phenol or the synthesis of a phenoxy-substituted analogue where the cyclohexyl ring is attached to a phenoxyacetic acid moiety. Such derivatives could be of interest for their potential biological activities or as monomers for polymers.

Cyclic and Heterocyclic Analogues

This section would have explored the synthesis of analogues where the core structure is modified to include other cyclic or heterocyclic systems.

Oxetanone Derivatives

The synthesis of oxetanone derivatives from this compound would represent a significant structural modification. This could potentially be achieved through multi-step synthetic routes, possibly involving photochemical reactions or intramolecular cyclizations of suitably functionalized precursors derived from the parent acid. The introduction of the strained oxetanone ring would be expected to confer unique chemical reactivity and potentially interesting biological properties to the molecule.

Lack of Specific Research Data on this compound Derivatives Precludes In-Depth Analysis

A thorough review of available scientific literature and chemical databases reveals a significant gap in detailed research concerning the synthesis and structure-activity relationships (SAR) of derivatives of the specific chemical compound, this compound. While extensive research exists on the synthesis and biological activities of various other cyclohexylacetic acid analogues and acetic acid derivatives in general, specific studies focusing on modifications of the this compound scaffold are not readily found in the public domain.

General synthetic strategies for creating derivatives of similar cyclohexylacetic acid compounds often involve modifications at several key positions:

The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other bioisosteres to explore changes in polarity, solubility, and interaction with biological targets.

The Cyclohexyl Ring: Functional groups could theoretically be introduced onto the cyclohexane ring, although this can be synthetically challenging and may affect the stereochemistry of the molecule.

The Pentyl Chain: The alkyl chain offers opportunities for modification, such as altering its length, introducing branching, or incorporating unsaturation, to probe the impact of lipophilicity and steric bulk on activity.

A hypothetical structure-activity relationship study would systematically alter these molecular features and assess the resulting impact on a specific biological activity. For instance, researchers might investigate how changes in the length of the alkyl chain at the 4-position of the cyclohexane ring influence the compound's potency as an inhibitor of a particular enzyme. Such a study would typically generate a data table comparing the chemical structure of each analogue to its measured biological activity (e.g., IC₅₀ values).

However, without specific published research on this compound, any discussion of its derivative synthesis or SAR would be purely speculative. The generation of detailed, informative, and scientifically accurate content, including the requested data tables and research findings, is not possible at this time due to the absence of primary literature on this specific compound.

Spectroscopic Characterization of 2 4 Pentylcyclohexyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering unparalleled insight into the molecular structure. For 2-(4-pentylcyclohexyl)acetic acid and its derivatives, both ¹H and ¹³C NMR are instrumental.

The ¹H NMR spectrum of a derivative of this compound, such as an ester, would exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Pentyl Group: The terminal methyl group (CH₃) of the pentyl chain would appear as a triplet at approximately 0.9 ppm. The methylene (B1212753) groups (CH₂) of the pentyl chain would produce a series of multiplets in the range of 1.1 to 1.6 ppm.

Cyclohexyl Ring: The protons on the cyclohexyl ring would give rise to a complex series of overlapping multiplets in the region of 0.8 to 2.0 ppm. The methine proton at the C1 position, attached to the acetic acid moiety, would likely be found in this region as well.

Acetic Acid Moiety: The protons of the methylene group (CH₂) alpha to the carbonyl group would typically resonate as a doublet around 2.2 ppm. In the case of an ester derivative, the protons of the alcohol moiety would show characteristic shifts. For instance, the protons of an ethyl ester would appear as a quartet around 4.1 ppm and a triplet around 1.2 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for an Ethyl Ester of this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Pentyl CH₃ | ~ 0.9 | Triplet |

| Pentyl & Cyclohexyl CH₂/CH | 0.8 - 2.0 | Multiplets |

| CH₂-COO | ~ 2.2 | Doublet |

| O-CH₂ (Ester) | ~ 4.1 | Quartet |

| O-CH₂-CH₃ (Ester) | ~ 1.2 | Triplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the broader range of chemical shifts in ¹³C NMR compared to ¹H NMR, individual carbon atoms can often be resolved. oregonstate.edu

Carbonyl Group: The carbon of the carbonyl group (C=O) in the acetic acid or ester derivative is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. libretexts.org

Cyclohexyl and Pentyl Carbons: The carbons of the cyclohexyl ring and the pentyl chain would resonate in the aliphatic region of the spectrum, generally between 14 and 45 ppm. The specific chemical shifts would depend on their position and substitution. nih.gov

CH₂-COOH Carbon: The carbon of the methylene group adjacent to the carbonyl group would be found at approximately 40-45 ppm.

Ester Group Carbons: For an ester derivative, the carbon of the O-CH₂ group would be observed around 60 ppm. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for an Ethyl Ester of this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 180 |

| O-CH₂ (Ester) | ~ 60 |

| CH₂-COO | 40 - 45 |

| Cyclohexyl & Pentyl Carbons | 14 - 40 |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the most prominent feature in the IR spectrum would be the very broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would be observed as a strong, sharp band around 1700-1725 cm⁻¹. The C-H stretching vibrations of the pentyl and cyclohexyl groups would appear just below 3000 cm⁻¹. chemicalbook.com

In the Raman spectrum, the C=O stretch is also observable, though typically weaker than in the IR spectrum. The C-H stretching and bending vibrations of the alkyl and cycloalkyl groups would also be present.

For ester derivatives, the C=O stretching frequency would shift to a higher wavenumber, typically in the range of 1735-1750 cm⁻¹, and the broad O-H stretch would be absent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.

Under EI-MS, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety. Cleavage of the pentyl chain and fragmentation of the cyclohexyl ring would also contribute to the mass spectrum.

For long-chain lipids, mass spectrometric analysis can be challenging but provides crucial information on the structure. nih.gov The analysis of long-chain base profiles using multiple reaction monitoring mass spectrometry is a relevant technique for similar structures. nih.gov

Advanced Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives from reaction mixtures and for analytical quantification.

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. While the free carboxylic acid may have limited volatility, its ester derivatives, such as the methyl or ethyl ester, are well-suited for GC-MS analysis. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected. researchgate.net

The resulting chromatogram would show a peak for the ester derivative of this compound at a specific retention time. The mass spectrum of this peak would provide confirmation of its identity through the molecular ion and characteristic fragmentation pattern, as described in the MS section. This technique is also invaluable for determining the purity of the compound and for quantifying it in various matrices. The use of derivatization agents can enhance the volatility and chromatographic behavior of the analyte. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the identification and quantification of this compound and its derivatives in various matrices.

The LC component separates the individual components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reverse-phase C18 column is typically employed. The mobile phase often consists of a mixture of an aqueous solvent (containing a modifier like formic acid or acetic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target analyte from other components.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. In negative ion mode, this compound is expected to readily deprotonate to form the [M-H]⁻ ion.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be further utilized to induce fragmentation of the precursor ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for the compound.

Detailed Research Findings:

In a typical LC-MS analysis of this compound, the compound would be expected to elute from a C18 column at a retention time determined by its polarity. Given its nonpolar pentylcyclohexyl group and the polar carboxylic acid group, its retention would be moderate. The ESI-MS spectrum in negative ion mode would prominently feature the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus the mass of a proton.

Fragmentation of the [M-H]⁻ ion in an MS/MS experiment would likely involve the loss of the carboxyl group as CO₂ (44 Da) and potentially other characteristic losses from the cyclohexyl and pentyl moieties. These fragmentation patterns are crucial for the structural confirmation of the parent molecule and the identification of its metabolites or degradation products, which may involve modifications to the pentyl chain or the cyclohexyl ring.

Interactive Data Table: Hypothetical LC-MS Data for this compound

| Parameter | Value |

| LC Conditions | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 50% B to 95% B over 10 min |

| MS Conditions | |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | 211.1693 [M-H]⁻ |

| MS/MS Fragmentation | |

| Product Ion 1 (m/z) | 167.1795 ([M-H-CO₂]⁻) |

| Product Ion 2 (m/z) | 123.1412 |

X-ray Crystallography for Solid-State Structure Elucidation

The process begins with the growth of a high-quality single crystal of the compound of interest, in this case, this compound. This can be a challenging step, often requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays.

The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, crystallographers can reconstruct the electron density map of the molecule and, from that, determine the positions of the individual atoms.

Detailed Research Findings:

While specific crystallographic data for this compound is not publicly available, a hypothetical analysis can be described based on the structures of similar long-chain carboxylic acids and cyclohexyl derivatives. It is expected that the crystal structure would reveal the chair conformation of the cyclohexyl ring, which is the most stable arrangement. The pentyl group and the acetic acid moiety would likely adopt either an equatorial or axial position on the ring, with the equatorial position generally being more sterically favorable.

Interactive Data Table: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1285 |

| Z | 4 |

| Structural Parameters | |

| Cyclohexane (B81311) Ring Conformation | Chair |

| Substituent Positions | Equatorial (predicted) |

| Key Bond Length (C=O) (Å) | 1.25 |

| Key Bond Length (C-O) (Å) | 1.30 |

| Intermolecular Interactions | Hydrogen bonding (dimers) |

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For 2-(4-pentylcyclohexyl)acetic acid, DFT calculations can elucidate a range of molecular characteristics, from its vibrational frequencies to its conformational landscape.

Prediction and Interpretation of Spectroscopic Data (IR, Raman, NMR)

DFT calculations can predict the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of this compound with a high degree of accuracy. By calculating the vibrational frequencies and NMR chemical shifts of the molecule's optimized geometry, a theoretical spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data and assigning specific spectral features to the corresponding molecular motions or chemical environments.

For instance, the calculated IR and Raman spectra would be expected to show characteristic vibrational modes. These include the stretching vibrations of the C=O and O-H bonds of the carboxylic acid group, which are typically strong and readily identifiable. The C-H stretching and bending vibrations of the pentyl chain and the cyclohexane (B81311) ring would also be present, providing a detailed fingerprint of the molecule's structure. Theoretical calculations on similar molecules, such as α-linolenic acid, have demonstrated excellent agreement between DFT-calculated vibrational modes and experimental Raman spectra. scielo.br

Similarly, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical environment of each proton and carbon atom in this compound is unique, leading to a distinct pattern of signals in the NMR spectrum. DFT can model the electronic shielding around each nucleus, allowing for the prediction of these chemical shifts. This is particularly useful for assigning the complex array of signals arising from the cyclohexane and pentyl protons. The accuracy of such predictions has been demonstrated for various organic molecules.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical DFT Data)

| Spectroscopic Technique | Key Predicted Features |

| IR Spectroscopy | Strong C=O stretch (~1710 cm⁻¹), Broad O-H stretch (~3000 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹) |

| Raman Spectroscopy | C-H bending modes, Cyclohexane ring vibrations |

| ¹H NMR Spectroscopy | Signals for carboxylic acid proton, Protons on the pentyl chain, Complex multiplet for cyclohexane ring protons |

| ¹³C NMR Spectroscopy | Signal for carbonyl carbon (~180 ppm), Signals for carbons in the pentyl chain and cyclohexane ring |

Conformational Analysis and Stereochemical Considerations

The flexible nature of the cyclohexane ring and the pentyl chain in this compound gives rise to a complex conformational landscape. The cyclohexane ring can exist in various conformations, with the chair form being the most stable. For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. pressbooks.publibretexts.org

DFT calculations are crucial for determining the relative energies of these different conformers. For this compound, the 4-pentyl group and the acetic acid group can be in either a cis or trans relationship. Within each of these isomers, the substituents on the chair conformation can be axial or equatorial. It is generally observed that substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.pub Therefore, the most stable conformer is expected to have both the pentyl and acetic acid groups in equatorial positions. DFT calculations can quantify the energy difference between these conformers. Studies on cyclohexylallene (B1596578) have shown that different conformers can be experimentally observed and their presence rationalized by theoretical calculations. epa.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

To develop a QSAR model, a set of related compounds with known activities is required. For a hypothetical QSAR study of cycloalkylcarboxylic acids, a range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as molecular weight and connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic properties, such as dipole moment and partial charges on atoms.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, such as the logarithm of the octanol-water partition coefficient (logP).

Multiple linear regression or more advanced machine learning algorithms can then be used to build a mathematical equation that correlates these descriptors with the observed activity. youtube.comulm.ac.id For a molecule like this compound, descriptors related to its lipophilicity (due to the pentyl and cyclohexyl groups) and its ability to act as a hydrogen bond donor and acceptor (due to the carboxylic acid group) would likely be important. QSAR studies on aryl-substituted cycloalkenecarboxylic acid methyl esters have highlighted the importance of electronic and steric parameters in determining their binding affinity to biological targets. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the motion of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, can reveal important information about its intermolecular interactions and dynamic behavior.

The amphiphilic nature of this compound, with its nonpolar pentyl and cyclohexyl moieties and its polar carboxylic acid headgroup, suggests that it will exhibit complex intermolecular interactions. In an aqueous environment, the hydrophobic tails would tend to avoid water, leading to aggregation, while the hydrophilic heads would interact with water molecules. In a nonpolar solvent, the carboxylic acid groups would likely interact with each other.

MD simulations can be used to study these interactions in detail. For example, simulations could model the solvation of the molecule in different solvents, providing insights into its solubility and partitioning behavior. All-atom MD simulations have been successfully used to predict the water-cyclohexane distribution coefficients of small molecules. nih.gov Furthermore, MD simulations can be employed to investigate the self-assembly of these molecules into larger aggregates, such as micelles or bilayers. researchgate.netresearchgate.net The simulations can reveal the structure of these aggregates and the forces that stabilize them, including hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the alkyl chains.

Theoretical Studies of Dimerization and Self-Assembly

The carboxylic acid group of this compound has a strong tendency to form hydrogen-bonded dimers. mdpi.comnih.gov In the gas phase and in nonpolar solvents, carboxylic acids typically exist as cyclic dimers, where two molecules are held together by two strong hydrogen bonds between their carboxylic acid groups. mdpi.comnih.govdtu.dk

Theoretical studies, often employing DFT or other high-level quantum chemical methods, can be used to investigate the structure and stability of these dimers. researchgate.netrsc.org These calculations can determine the geometry of the dimer, the strength of the hydrogen bonds, and the thermodynamics of the dimerization process. For this compound, the bulky pentyl and cyclohexyl groups would likely influence the dimerization equilibrium, although the fundamental hydrogen bonding motif would remain.

Beyond simple dimerization, the amphiphilic character of this compound suggests that it can undergo self-assembly into more complex supramolecular structures. nih.govnih.gov In aqueous solution, these molecules would be expected to form aggregates where the hydrophobic tails are shielded from the water, and the hydrophilic heads are exposed to the solvent. The nature of these aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers) would depend on factors such as concentration, temperature, and pH. Theoretical models and simulations can be used to predict the critical micelle concentration and the morphology of the self-assembled structures. rsc.org

In Vitro Biological Activity and Pharmacological Potential

Modulation of Neurotransmitter Receptors

There is no available research data on the modulatory effects of 2-(4-pentylcyclohexyl)acetic acid on any neurotransmitter receptors.

In Vitro Inhibition of AMPA Receptors by 2-(4-Pentylcyclohexyl)ethanoic Acid

No studies have been published that demonstrate or quantify the in vitro inhibition of AMPA receptors by this compound. Consequently, data such as IC50 values or percentage inhibition are not available.

Subunit Specificity of AMPA Receptor Modulation (GluA1/2 and GluA2/3)

As there is no evidence of AMPA receptor modulation by this compound, there is likewise no information regarding its potential specificity for any AMPA receptor subunits, including GluA1/2 and GluA2/3.

Comparative Analysis with Related Fatty Acids

A comparative analysis of the biological activity of this compound with other fatty acids cannot be conducted due to the absence of any biological data for the primary compound.

Mechanistic Insights into In Vitro Biological Action

The mechanism of action for this compound in any biological context remains uninvestigated. Without initial data on its activity, no mechanistic insights can be inferred or have been studied.

Future research is required to determine if this compound possesses any biological activity and, if so, to elucidate its pharmacological profile and mechanism of action.

Applications in Materials Science: Liquid Crystals and Soft Matter

Integration of 2-(4-Pentylcyclohexyl)acetic Acid Moieties in Liquid Crystalline Systems

The incorporation of this compound into liquid crystalline systems is primarily driven by its capacity to form predictable and stable intermolecular interactions. These interactions are fundamental to the self-assembly processes that give rise to the mesophases characteristic of liquid crystals.

A key application of this compound is in the formation of hydrogen-bonded liquid crystal (HBLC) compositions. The carboxylic acid group readily participates in hydrogen bonding, most commonly forming dimeric structures. youtube.com These dimers can act as the fundamental building blocks, or mesogens, of a liquid crystalline phase.

Research has demonstrated the successful design of nematic liquid crystal compositions through the dimerization of carboxylic acids. mdpi.com For instance, mixtures containing trans-4-pentylcyclohexanecarboxylic acid have been shown to exhibit a nematic phase over a broad temperature range. mdpi.com The formation of heterodimers, in addition to homodimers, can further influence the properties of the liquid crystal mixture. mdpi.comdtu.dk

The stereochemistry of the cyclohexyl ring in this compound has a profound impact on the resulting liquid crystal behavior. The trans isomer, with the pentyl group and the acetic acid moiety on opposite sides of the ring, results in a more linear, rod-like molecular shape. This geometry is highly conducive to the formation of stable nematic and other mesophases. In contrast, the cis isomer has a bent or kinked shape, which disrupts the parallel alignment of molecules necessary for liquid crystallinity.

For this reason, the trans isomer is almost exclusively used in the formulation of liquid crystal materials. The well-defined linear structure of trans-4-(trans-4-pentylcyclohexyl)benzonitrile, a related compound, is known to exhibit a nematic liquid crystal phase. ossila.comsigmaaldrich.com This underscores the importance of the trans configuration for achieving the desired mesogenic properties.

Chemoresponsive Soft Matter Design Based on Carboxylic Acid Dimerization

The hydrogen-bonded dimers of carboxylic acids, such as those formed by this compound, provide a powerful platform for the design of chemoresponsive soft matter. These materials can undergo a distinct and observable change in their physical properties in response to a specific chemical stimulus.

A notable application is the development of sensors for volatile amines. The nematic phase formed by carboxylic acid dimers can be disrupted by the presence of amine vapors. mdpi.com This disruption occurs because the amines, being basic, react with the carboxylic acid groups in an acid-base reaction to form ammonium (B1175870) carboxylate salts. mdpi.com This reaction breaks the hydrogen bonds that hold the dimers together, leading to a loss of the liquid crystalline order and a transition to an isotropic phase. mdpi.com This phase transition can be easily detected as a change in the optical appearance of the material, providing a visual signal of the amine's presence. mdpi.com The dynamics of this phase transition involve the nucleation and growth of isotropic domains within the nematic phase. mdpi.com

Use in Polymeric Liquid Crystals and Related Materials

The principles of using this compound moieties extend to the realm of polymeric liquid crystals (PLCs). By incorporating this structural unit into a polymer backbone, either as a main-chain or side-chain component, materials with a combination of polymeric properties (e.g., mechanical strength, processability) and liquid crystalline characteristics can be achieved.

While direct polymerization of this compound is less common, the underlying concept of using rigid mesogenic units connected by flexible spacers is a cornerstone of PLC design. The inclusion of such units can lead to the formation of nematic or other mesophases in the polymer melt or in solution. dtic.mil These materials are of interest for applications such as high-strength fibers and films.

Furthermore, the carboxylic acid group offers a reactive handle for further chemical modification, allowing for the grafting of these mesogenic units onto other polymer systems or for the creation of cross-linked liquid crystalline elastomers. The ability of carboxylic acids to interact with surfaces and nanoparticles also opens up possibilities for creating hybrid composite materials with ordered structures. For instance, the sorption of carboxylic acids into porous polymer films has been studied, demonstrating the potential for creating functional materials for applications like antimicrobial coatings. nih.gov

Phase Transition Studies and Characterization in Liquid Crystalline Derivatives

The characterization of liquid crystalline materials derived from or containing this compound moieties is crucial for understanding their behavior and optimizing their properties for specific applications. Two primary techniques used for this purpose are Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect and quantify the heat changes associated with phase transitions. In the context of liquid crystals, DSC is invaluable for determining the temperatures and enthalpies of transitions between different phases, such as the crystalline-to-nematic and nematic-to-isotropic transitions. For example, DSC can be used to identify the broad melting endotherms that are often characteristic of liquid crystalline polymers. dtic.mil

Polarizing Optical Microscopy (POM) is a specialized optical microscopy technique that utilizes polarized light to observe and identify the characteristic textures of different liquid crystal phases. Because liquid crystalline phases are birefringent, they produce unique patterns of light and dark when viewed between crossed polarizers. These textures, such as the Schlieren or marbled textures of the nematic phase, serve as a definitive identification of the liquid crystal phase and can also reveal information about the alignment and defects within the material. The combination of DSC and POM provides a comprehensive picture of the thermotropic behavior of liquid crystalline materials.

The following table summarizes the phase transition temperatures for a related nematic liquid crystal, 4-(trans-4-pentylcyclohexyl)benzonitrile, which illustrates the type of data obtained from such studies.

| Compound | Transition | Temperature (°C) |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | Crystalline to Nematic | 30.0 |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | Nematic to Isotropic | 54.45 |

Table 1: Phase transition temperatures for 4-(trans-4-pentylcyclohexyl)benzonitrile, a compound structurally related to this compound, demonstrating typical phase behavior studied by techniques like DSC and POM. ossila.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies

Future synthetic research will likely focus on developing more efficient, stereoselective, and sustainable methods for the preparation of 2-(4-pentylcyclohexyl)acetic acid and its analogues. Key areas of exploration include:

Catalytic Hydrogenation: A primary route to this compound involves the catalytic hydrogenation of 4-pentylphenylacetic acid. Future work could focus on developing novel catalysts that offer higher yields, improved stereoselectivity for the cis and trans isomers of the cyclohexane (B81311) ring, and operate under milder reaction conditions. The choice of catalyst and reaction parameters can significantly influence the isomeric ratio, which in turn affects the biological and material properties of the final product.

Stereoselective Synthesis: The spatial arrangement of the substituents on the cyclohexane ring is crucial for its biological activity and material properties. wikipedia.org Developing synthetic routes that provide precise control over the stereochemistry of 2-(4-alkylcyclohexyl)acetic acids is a significant challenge. Future strategies may involve asymmetric synthesis, chiral auxiliaries, or catalyst-controlled C-H functionalization to selectively produce desired isomers. nih.gov This will enable a more detailed investigation of the structure-activity relationships.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysis, particularly using lipases or other hydrolases, could be explored for the enantioselective synthesis of chiral derivatives of this compound. nih.govunizg.hr For instance, lipase-catalyzed desymmetrization of prochiral precursors could provide access to enantiomerically pure compounds for pharmacological evaluation. thieme-connect.de Furthermore, the use of ene-reductases and imine reductases in biocatalytic cascades could be a powerful tool for creating complex chiral amines derived from cyclohexanone (B45756) precursors. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based processes for the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing, which is crucial for potential industrial applications.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation | Scalability, cost-effectiveness | Development of novel, highly selective catalysts for stereocontrol. |

| Stereoselective Synthesis | Access to specific isomers | Asymmetric catalysis, use of chiral auxiliaries, C-H functionalization. nih.gov |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening (e.g., lipases), cascade reactions. nih.govacs.org |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in continuous flow reactors. |

Exploration of New Biological Targets and Mechanisms

The structural similarity of this compound to known bioactive molecules suggests a rich landscape for discovering new biological activities. Future research in this area should be directed towards:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR for derivatives of this compound is essential. nih.govmdpi.comrutgers.edu By synthesizing and screening a library of analogues with variations in the alkyl chain length, the stereochemistry of the cyclohexane ring, and the nature of the acidic group, it will be possible to identify key structural features responsible for biological activity.

Antimicrobial and Anti-inflammatory Activity: Cyclohexane derivatives have been reported to possess antimicrobial and anti-inflammatory properties. researchgate.net Future studies should evaluate this compound and its derivatives for their efficacy against a broad spectrum of bacteria and fungi, as well as their potential to modulate inflammatory pathways. The carboxylic acid moiety, in particular, can be crucial for these activities. mdpi.com

Neurological and Metabolic Disorders: The cyclohexyl group is a common motif in drugs targeting the central nervous system and metabolic diseases. pharmablock.com Research could explore the potential of this compound derivatives as modulators of receptors or enzymes involved in these conditions. For example, their structural features might allow them to interact with targets such as chemokine receptors. nih.gov

Drug Delivery Systems: The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems. It could be explored as a component of liposomes, micelles, or as a building block for biocompatible polymers designed for controlled drug release. mdpi.comresearchgate.net

The following table outlines potential biological applications and the corresponding research approaches.

| Potential Biological Application | Research Approach | Rationale |

| Antimicrobial Agent | In vitro screening against bacterial and fungal strains. | Cyclohexane derivatives have shown antimicrobial potential. researchgate.net |

| Anti-inflammatory Drug | Cellular assays to measure inflammatory markers. | The carboxylic acid and cyclohexane core are found in anti-inflammatory compounds. mdpi.com |

| CNS and Metabolic Disorders | Receptor binding and enzyme inhibition assays. | The cyclohexyl moiety is a known pharmacophore for these targets. pharmablock.com |

| Drug Delivery | Formulation and characterization of drug-loaded nanoparticles or polymers. | Amphiphilic nature is suitable for creating delivery vehicles. mdpi.com |

Advanced Materials Engineering with this compound Derivatives

The unique molecular architecture of this compound provides opportunities for the development of novel materials with tailored properties.

Liquid Crystals: The rigid cyclohexane core combined with a flexible alkyl chain is a common feature in liquid crystalline compounds. icm.edu.pltcichemicals.com 4-(trans-4-Pentylcyclohexyl)benzonitrile is a well-known nematic liquid crystal. ossila.com By modifying the carboxylic acid group of this compound to create esters or other derivatives, it may be possible to synthesize new liquid crystals with specific phase behaviors and electro-optical properties for display and sensor applications.

Functional Polymers: The carboxylic acid group serves as a versatile handle for polymerization. Derivatives of this compound could be used as monomers to create novel polymers. These polymers could exhibit interesting thermal, mechanical, and optical properties due to the presence of the bulky and conformationally mobile cyclohexyl group. rsc.org

Biocompatible and Biodegradable Materials: There is a growing demand for sustainable and biocompatible materials in various fields, including medicine and electronics. mdpi.comnih.gov By incorporating this compound into polyester (B1180765) or polyamide backbones, it may be possible to develop new biocompatible and biodegradable polymers for applications such as medical implants, tissue engineering scaffolds, and environmentally friendly electronics. researchgate.net

Surface Modifiers and Coatings: The amphiphilic character of this compound suggests its potential use as a surface-active agent or in the formulation of specialty coatings. marketdataforecast.com It could be used to modify the surface properties of materials, enhancing hydrophobicity or improving adhesion.

Future directions in materials science are summarized in the table below.

| Material Application | Design Strategy | Potential Properties |

| Liquid Crystals | Esterification of the carboxylic acid group. | Tunable mesophases, electro-optical response. icm.edu.plossila.com |

| Functional Polymers | Polymerization via the carboxylic acid group. | Enhanced thermal stability, specific mechanical properties. marketdataforecast.com |

| Biocompatible Materials | Incorporation into polyester or polyamide chains. | Biodegradability, biocompatibility for medical applications. mdpi.comnih.gov |

| Coatings and Surfactants | Utilization of amphiphilic properties. | Surface modification, improved adhesion. |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research, bridging chemistry, biology, and materials science.

Chemoenzymatic Synthesis: Combining chemical synthesis with biocatalysis can lead to highly efficient and sustainable routes to complex molecules. nih.gov An interdisciplinary approach could involve the chemical synthesis of a precursor followed by an enzymatic step to introduce chirality, offering a powerful strategy for producing enantiomerically pure derivatives of this compound.

Smart Materials: The development of "smart" materials that respond to external stimuli is a major area of research. The conformational flexibility of the cyclohexane ring and the potential for pH-responsive behavior of the carboxylic acid group could be exploited to design materials that change their properties in response to environmental cues. acs.org

Computational Modeling: Molecular modeling and simulation can provide valuable insights into the conformational preferences, reactivity, and interactions of this compound and its derivatives. acs.org This can guide the design of new synthetic targets and help to rationalize experimental observations in both biological and materials science contexts.

Biomaterials Science: The intersection of materials science and biology offers exciting opportunities for creating advanced biomaterials. Research could focus on developing polymers and hydrogels from this compound derivatives for applications in tissue engineering, drug delivery, and medical devices, leveraging their potential biocompatibility and tunable properties. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.